Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3 . It has a molecular weight of 316.39 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a tert-butyl carboxylate group and a 4-cyano-3-methylphenoxy group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 462.0±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its pKa is predicted to be -2.47±0.40 .Scientific Research Applications
Graphical Synthetic Routes of Vandetanib
Vandetanib's synthetic routes were reviewed, focusing on identifying a suitable industrial production route. The analysis highlighted that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate undergo a series of reactions, including substitution, deprotection, and methylation, culminating in the title compound, showcasing a favorable yield and commercial viability for manufacturing scale. This underscores the chemical's role in pharmaceutical synthesis, particularly for Vandetanib, an anticancer drug (W. Mi, 2015).
Applications in Asymmetric Synthesis
Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate is instrumental in the stereoselective synthesis of amines and their derivatives, leveraging chiral sulfinamides as chiral auxiliaries. The review spanning literature from 2010–2020 elucidated its pivotal role in generating structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines. These compounds are integral to many natural products and therapeutically relevant entities, highlighting the chemical's significance in medicinal chemistry and drug design (R. Philip et al., 2020).
Environmental and Ecotoxicological Implications
While not directly related to this compound, studies on related compounds, such as 2,4-Di-Tert-Butylphenol and its analogs, have explored the environmental presence, fate, and ecotoxicity of synthetic phenolic antioxidants (SPAs). These studies reveal the widespread occurrence of SPAs in various environmental matrices and their potential endocrine disrupting effects and toxicity, underscoring the need for understanding the environmental impact of chemical compounds used in industrial applications (Runzeng Liu & S. Mabury, 2020).
Properties
IUPAC Name |
tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-11-16(6-5-14(13)12-19)22-15-7-9-20(10-8-15)17(21)23-18(2,3)4/h5-6,11,15H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVIPNPIKLSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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